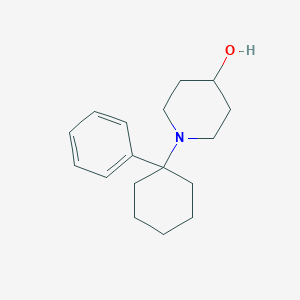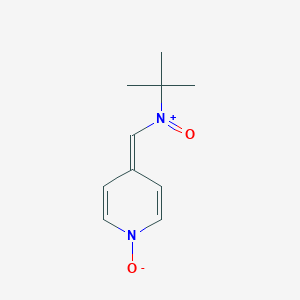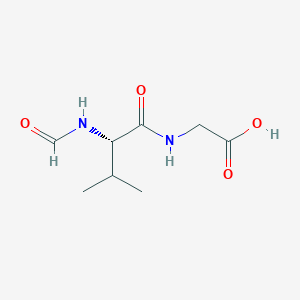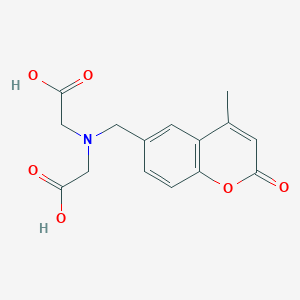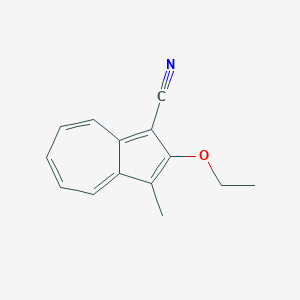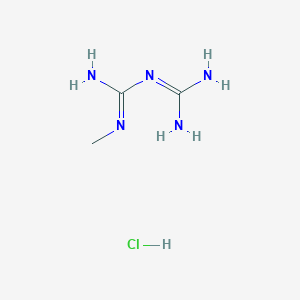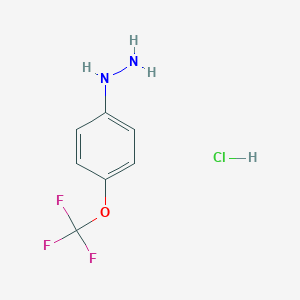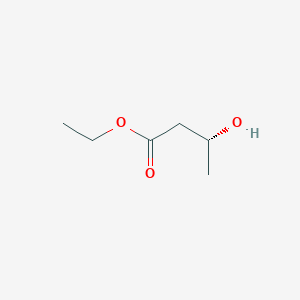
N-Methylprotoporphyrin
Übersicht
Beschreibung
N-Methylprotoporphyrin IX (NmePPIX) is a derivative of protoporphyrin IX (PPIX) and the lattice of heme . Certain xenobiotics strongly induce NmePPIX production in the liver. The existence of endogenous NmePPIX in untreated animal liver has also been reported .
Synthesis Analysis
The detailed mechanisms of NmePPIX biosynthesis remain unclear, but cytochrome P450 enzymes are thought to be critical in xenobiotic-induced NmePPIX production . In one proposed scenario, GSF interacts with CYPs to produce a methyl radical from the methoxy group, which reacts with the heme moiety in CYPs to directly form NmePPIX .
Molecular Structure Analysis
This compound IX has the molecular formula C35H36N4O4 . It is a derivative of protoporphyrin IX and the lattice of heme .
Chemical Reactions Analysis
High levels of NmePPIX cause PPIX accumulation because NmePPIX is a potent inhibitor (Ki = 7 nM) of ferrochelatase, the last enzyme in the heme biosynthesis pathway that converts PPIX to heme .
Wissenschaftliche Forschungsanwendungen
Inhibition of Ferrochelatase
N-Methylprotoporphyrin IX has been identified as a potent inhibitor of the enzyme ferrochelatase. Studies demonstrate its effectiveness in inhibiting this enzyme in various contexts, such as in rat liver and in cultured chick embryo liver cells (Ortiz de Montellano et al., 1980). Another study revealed that this compound is a more potent inhibitor of human ferrochelatase compared to chicken ferrochelatase (Gamble et al., 2000).
Role in Porphyrin Accumulation
This compound IX accumulates in the liver upon the administration of certain porphyrogenic agents, contributing to porphyria, a group of disorders related to an abnormal accumulation of porphyrins or porphyrin precursors (Tephly et al., 1981). This substance has been shown to inhibit ferrochelatase activity, which contributes to the porphyria observed after certain treatments.
Effects on Photosynthetic Pigments
In Cyanidium caldarium, a type of algae, this compound IX has been shown to inhibit the synthesis of phycocyanobilin, a component of photosynthetic pigments. This indicates a potential role for this compound in regulating the synthesis of chlorophyll and other pigments essential for photosynthesis (Brown et al., 1982).
Biochemical Synthesis and Characterization
Chemical synthesis and characterization of this compound IX have been significant in understanding its biochemical properties and potential applications. Studies have detailed the synthesis of its different isomers and their subsequent analysis (Ortiz de Montellano et al., 1981), (Pandey et al., 1991).
Selectivity for G-Quadruplex DNA
N-Methyl mesoporphyrin IX, a derivative of this compound, has shown exceptional selectivity for G-quadruplexes relative to duplex DNA. This specificity can be significant in understanding and potentially manipulating DNA structures in various biological and chemical applications (Nicoludis et al., 2012).
Wirkmechanismus
Target of Action
N-Methylprotoporphyrin IX primarily targets the ferrochelatase enzyme . Ferrochelatase is a vital enzyme in the heme biosynthetic pathway, responsible for the insertion of iron into the porphyrin ligand .
Mode of Action
This compound IX interacts with its target, the ferrochelatase enzyme, by acting as a potent inhibitor . It effectively creates a blockade at the terminal step of the heme biosynthetic pathway .
Biochemical Pathways
The inhibition of the ferrochelatase enzyme by this compound IX affects the heme biosynthetic pathway . This pathway is responsible for the production of heme, a vital component of various proteins, including hemoglobin and cytochromes. The blockade at the terminal step of this pathway caused by this compound IX leads to the accumulation of protoporphyrin IX .
Result of Action
The primary result of this compound IX’s action is the inhibition of heme synthesis . This inhibition can lead to the accumulation of protoporphyrin IX , which may have various molecular and cellular effects depending on the specific biological context.
Action Environment
The action, efficacy, and stability of this compound IX can be influenced by various environmental factors. For instance, the presence of other compounds, such as inhibitors of cytochrome P450, can affect the induction of metabolic disorders related to this compound IX . .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
N-Methylprotoporphyrin IX potently inhibits protoporphyrin IX ferrochelatase (Ki = 10 nM), blocking the terminal step of the heme biosynthetic pathway . This interaction with the enzyme ferrochelatase is critical in the regulation of heme synthesis .
Cellular Effects
High levels of this compound IX cause accumulation of protoporphyrin IX because this compound IX is a potent inhibitor of ferrochelatase . This accumulation can lead to various cellular effects, including inhibition of nitric oxide production and promotion of lamin aggregation .
Molecular Mechanism
This compound IX exerts its effects at the molecular level primarily through its inhibition of the enzyme ferrochelatase . This inhibition blocks the conversion of protoporphyrin IX to heme, the last step in the heme biosynthesis pathway .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects on heme synthesis can be observed following its administration .
Dosage Effects in Animal Models
It is known that certain xenobiotics strongly induce this compound IX production in the liver .
Metabolic Pathways
This compound IX is involved in the heme biosynthesis pathway . It acts as a potent inhibitor of protoporphyrin IX ferrochelatase, thereby blocking the conversion of protoporphyrin IX to heme .
Transport and Distribution
It is known that the compound can accumulate in cells due to its inhibition of ferrochelatase .
Subcellular Localization
Given its role in the heme biosynthesis pathway, it is likely to be found in locations where this pathway is active .
Eigenschaften
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17,22-pentamethyl-23H-porphyrin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36N4O4/c1-8-22-18(3)28-17-33-23(9-2)21(6)32(39(33)7)16-27-20(5)25(11-13-35(42)43)31(38-27)15-30-24(10-12-34(40)41)19(4)26(36-30)14-29(22)37-28/h8-9,14-17,37H,1-2,10-13H2,3-7H3,(H,40,41)(H,42,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQMZDDLPYUOLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5C)C=C1N2)C=C)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79236-56-9 | |
| Record name | N-Methylprotoporphyrin IX | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079236569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-Methylprotoporphyrin IX inhibit ferrochelatase?
A1: this compound IX acts as a transition-state analog, mimicking the structure of the enzyme-substrate complex. It binds tightly to the active site of ferrochelatase, preventing the natural substrate, protoporphyrin IX, from binding and undergoing iron insertion. [] This competitive inhibition leads to the accumulation of protoporphyrin IX and a decrease in heme production. [, ]
Q2: What are the downstream consequences of ferrochelatase inhibition by this compound IX?
A2: Inhibition of ferrochelatase by this compound IX disrupts heme biosynthesis, leading to various downstream effects. These include:
- Induction of 5-aminolevulinate synthase (ALA synthase): Heme deficiency triggers a feedback mechanism that upregulates ALA synthase, the first and rate-limiting enzyme in the heme biosynthetic pathway. [, ] This leads to an accumulation of heme precursors, particularly protoporphyrin IX.
- Protoporphyrin IX accumulation: Protoporphyrin IX, unable to be converted to heme due to ferrochelatase inhibition, accumulates within cells. This can have toxic effects, contributing to the development of protoporphyria. [, , ]
- Disruption of cellular processes: Heme is essential for various cellular functions, including oxygen transport, electron transport chain activity, and drug metabolism. Heme deficiency can impair these processes, leading to cellular dysfunction and potentially cell death. [, ]
Q3: What is the molecular formula and weight of this compound IX?
A3: The molecular formula of this compound IX is C36H38N4O4. Its molecular weight is 590.7 g/mol.
Q4: Are there any distinctive spectroscopic features of this compound IX?
A4: Yes, this compound IX exhibits characteristic absorption spectra, similar to other porphyrins, but with specific shifts due to the N-methylation. Additionally, NMR spectroscopy, particularly 1D and 2D techniques, are invaluable for structural characterization, including identifying the specific nitrogen atom alkylated in each of the four possible isomers. [, , ]
Q5: How do structural modifications to the N-alkyl group of N-alkylprotoporphyrins affect their inhibitory potency on ferrochelatase?
A5: Studies with various N-alkylprotoporphyrins, including those with different alkyl chain lengths and branching patterns, have demonstrated that the size and bulkiness of the N-alkyl group influence inhibitory potency. For example, increasing the length and bulk of the 4-alkyl substituent in a series of dihydropyridines (precursors to N-alkylprotoporphyrins) led to increased proportions of specific N-alkylprotoporphyrin regioisomers and affected their inhibitory potency on ferrochelatase. [, ] This suggests that steric factors within the enzyme's active site play a role in inhibitor binding.
Q6: What in vitro and in vivo models have been used to study the effects of this compound IX?
A6: Numerous in vitro and in vivo models have been employed to investigate the impact of this compound IX on heme biosynthesis and related processes:
- Cell Culture: Chick embryo liver cells have been extensively used to study the effects of this compound IX on ferrochelatase activity, ALA synthase induction, and protoporphyrin IX accumulation. [, , ]
- Animal Models: Rodent models, particularly mice, have been valuable for in vivo studies. For instance, mice treated with this compound IX or genetically modified to have reduced ferrochelatase activity exhibit features of protoporphyria and provide insights into the role of heme in various physiological processes. [, , , ]
- Human Studies: While direct experimental use of this compound IX in humans is limited due to its potential for inducing protoporphyria, studies with erythrocytes from individuals with erythropoietic protoporphyria (EPP), a genetic disorder characterized by ferrochelatase deficiency, have provided valuable insights. These studies demonstrated the resistance of EPP erythrocytes to malarial parasite growth, highlighting the importance of host ferrochelatase for parasite survival. [, ]
Q7: Are there any biomarkers associated with this compound IX activity or heme deficiency?
A7: Yes, several biomarkers are associated with this compound IX activity and heme deficiency. These include:
- This compound IX itself: Elevated levels of N-methylPP in biological samples, such as liver tissue or erythrocytes, can indicate exposure to compounds that inhibit ferrochelatase. [, , ]
- Protoporphyrin IX: Increased protoporphyrin IX levels, particularly in erythrocytes, are a hallmark of ferrochelatase deficiency and can be used to diagnose conditions like EPP. [, ]
- ALA synthase activity: Upregulation of ALA synthase activity, particularly the housekeeping form (H-ALS), can indicate heme deficiency and is often observed in response to ferrochelatase inhibition. [, ]
Q8: What are some key historical milestones in the research of this compound IX?
A8: Research on this compound IX has significantly advanced our understanding of heme biosynthesis and its regulation. Some key milestones include:
- Identification as a Ferrochelatase Inhibitor: The discovery of N-methylPP as a potent inhibitor of ferrochelatase was crucial, providing a tool to study the enzyme's function and the consequences of heme deficiency. [, ]
- Recognition of its Role in Drug-Induced Porphyria: The finding that certain drugs, like griseofulvin, can be metabolized to N-alkylprotoporphyrins, including N-methylPP, which subsequently inhibit ferrochelatase, provided a mechanistic explanation for some forms of drug-induced protoporphyria. [, , ]
- Exploration as a Potential Antimalarial Target: The observation that erythrocytes from EPP patients, who have low ferrochelatase activity, are resistant to malarial parasite growth, sparked interest in targeting host ferrochelatase as a novel antimalarial strategy. [, ]
Q9: What are some cross-disciplinary applications of this compound IX research?
A9: The study of this compound IX has fostered collaboration between diverse scientific disciplines:
- Biochemistry and Pharmacology: Understanding the mechanism of ferrochelatase inhibition by N-methylPP has deepened our knowledge of heme biosynthesis and its regulation. []
- Toxicology: Research on N-alkylprotoporphyrins, including N-methylPP, has been crucial in elucidating mechanisms of drug-induced protoporphyria. []
- Parasitology: The discovery of host ferrochelatase as a potential antimalarial target has opened new avenues for developing novel therapies against malaria. []
- Neuroscience: Emerging research suggests a role for heme deficiency in neurodegenerative diseases, with N-methylPP being used as a tool to study the consequences of heme depletion in neuronal cells. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



